(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
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Overview
Description
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a cycloheptapyrimidine ring, which is a type of polycyclic aromatic compound. These types of compounds often have interesting chemical properties and can be used in a variety of applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The thiadiazole ring would likely contribute to the compound’s polarity and could potentially participate in hydrogen bonding . The cycloheptapyrimidine ring could potentially contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structural components. For example, the presence of the thiadiazole ring could contribute to the compound’s polarity and solubility . The cycloheptapyrimidine ring could potentially contribute to the compound’s stability and aromaticity .Scientific Research Applications
Antipsychotic Activity
A study by C. Gopi, V. G. Sastry, M. Dhanaraju (2017) focused on the design, synthesis, and evaluation of antipsychotic activity of novel Azo dye/Schiff base/Chalcone derivatives. The compounds exhibited significant antipsychotic activity, comparable to haloperidol in animal models. This research underscores the potential therapeutic applications of such compounds in treating psychiatric disorders.
Ring-Opening Reactions
Research by Takayuki Okabe, E. Taniguchi, K. Maekawa (1974) investigated the ring-opening and rearrangement reactions of thiadiazolo- and triazolopyrimidin derivatives. Their findings contribute to the understanding of chemical reactivity and potential synthesis pathways for novel compounds with related structures.
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activity, as reported by H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain (2016). The study highlights the potential of these compounds in developing new treatments for infections and cancer.
PET Imaging in Parkinson's Disease
Another significant application is in the development of PET imaging agents for Parkinson's disease. Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng (2017) synthesized a compound aimed at imaging LRRK2 enzyme, offering a potential tool for diagnosing and studying the progression of Parkinson's disease.
Anticancer Activity
Novel substituted pyrimidinone derivatives were designed, synthesized, and their anticancer activity was assessed by A. Ghoneim, A. F. El-Farargy, R. B. Bakr (2020). These compounds showed significant inhibitory activity against various cancer cell lines, indicating their potential as anticancer agents.
Mechanism of Action
The mechanism of action of this compound would likely depend on its specific biological activity. Thiadiazoles are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . Cycloheptapyrimidines are less well-studied, but some derivatives have been shown to have biological activity .
Future Directions
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-12(20-17-16-7)13(19)18-8-2-3-11(18)9-5-14-6-15-10(9)4-8/h5-6,8,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBQPHUJANQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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